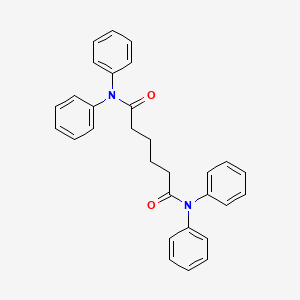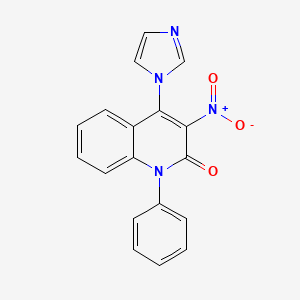![molecular formula C17H16BrNO3 B5082032 4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5082032.png)
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide” is a chemical compound that has been studied for its potential therapeutic applications . It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride yields an intermediate, which is then treated with different alkyl/aralkyl halides .Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is noted that compounds containing sulfamoyl and benzodioxane fragments have been studied for their potential as therapeutic agents . For instance, they have been explored as possible agents for treating Alzheimer’s disease , and as antibacterial agents .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11(19-17(20)12-2-5-14(18)6-3-12)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDQBEQIDBIIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethylpiperazin-1-yl)-3-[1-[(4-fluoro-3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one](/img/structure/B5081974.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine](/img/structure/B5081982.png)
![8-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline](/img/structure/B5081987.png)


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5081995.png)
![N-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5082005.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate](/img/structure/B5082006.png)

![2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5082019.png)

![1-(2-fluorobenzyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5082036.png)
